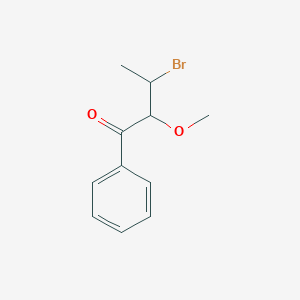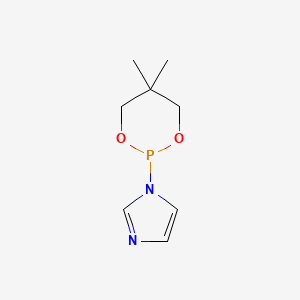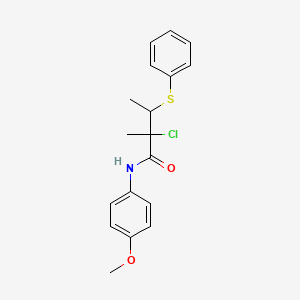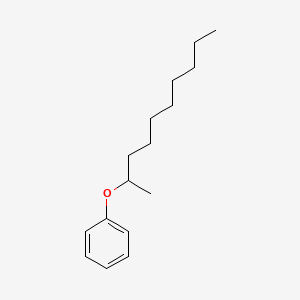
2-(3,7-Dimethylocta-2,6-dienyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,7-Dimethylocta-2,6-dienyl)phenol is a monoterpenoid compound with the molecular formula C16H22O. It is characterized by a phenol group attached to a 3,7-dimethylocta-2,6-dienyl chain. This compound is known for its presence in various natural products and has been studied for its diverse chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethylocta-2,6-dienyl)phenol typically involves the alkylation of phenol with geranyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetone. The reaction mixture is heated to reflux, and the product is isolated through standard extraction and purification techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethylocta-2,6-dienyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The double bonds in the 3,7-dimethylocta-2,6-dienyl chain can be reduced to form saturated derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is commonly employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of halogenated or nitrated phenol derivatives.
Scientific Research Applications
2-(3,7-Dimethylocta-2,6-dienyl)phenol has been extensively studied for its applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethylocta-2,6-dienyl)phenol involves its interaction with cellular targets such as enzymes and receptors. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The 3,7-dimethylocta-2,6-dienyl chain can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions lead to various biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Similar Compounds
Geraniol: A monoterpenoid alcohol with similar structural features.
Citral: An aldehyde with a similar 3,7-dimethylocta-2,6-dienyl chain.
Uniqueness
2-(3,7-Dimethylocta-2,6-dienyl)phenol is unique due to its combination of a phenol group and a 3,7-dimethylocta-2,6-dienyl chain, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
80508-10-7 |
|---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
2-(3,7-dimethylocta-2,6-dienyl)phenol |
InChI |
InChI=1S/C16H22O/c1-13(2)7-6-8-14(3)11-12-15-9-4-5-10-16(15)17/h4-5,7,9-11,17H,6,8,12H2,1-3H3 |
InChI Key |
GWMVTXXXCDWZQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=CCC1=CC=CC=C1O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Benzenesulfonyl)-8-benzyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14410811.png)
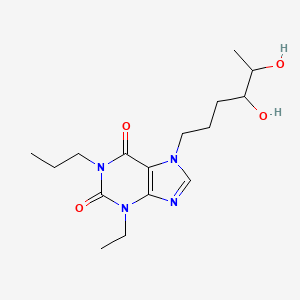
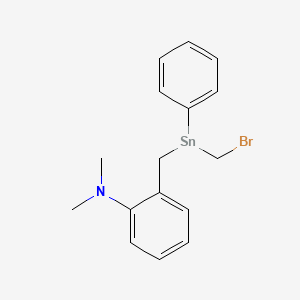
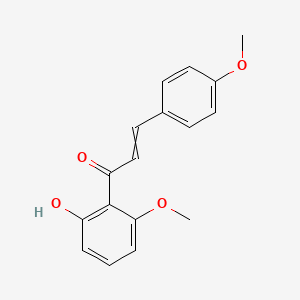
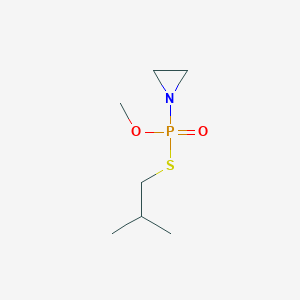

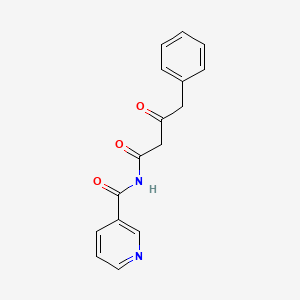
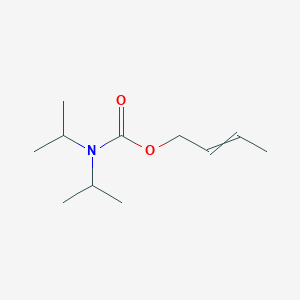
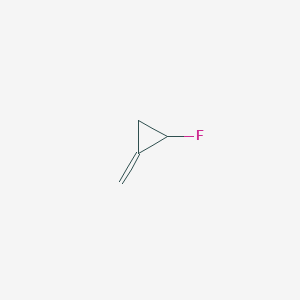
![3-[3-(3,4-Dimethoxyphenyl)propyl]aniline](/img/structure/B14410882.png)
